molecular formula C10H11FS B8394842 Cyclobutyl(4-fluorophenyl)sulfane

Cyclobutyl(4-fluorophenyl)sulfane

Cat. No. B8394842
M. Wt: 182.26 g/mol
InChI Key: FYHHJDWLIFELAG-UHFFFAOYSA-N
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Patent
US07842713B2

Procedure details

A suspension of 4-fluorobenzenethiol (80 g, 0.625 mol), cyclobutylbromide (45 g, 0.33 mol) and Cs2CO3 (108 g, 0.33 mol) in DMSO (1.5 L) was heated to 70° C. and stirred overnight. TLC (petroleum ether) indicated the reaction was complete. After cooled to room temperature, the reaction mixture was filtered to remove inorganic salts, and the filtrate was partitioned between diethyl ether (1.5 L) and water (1 L). The aqueous layer was extracted with diethyl ether (700 mL×3). The combined organic phases were washed sequentially with water (1 L×2), then brine (1 L), dried over MgSO4 and concentrated in vacuum to give cyclobutyl(4-fluorophenyl)sulfane (64.8 g, 84.8%) as a pale yellow oil. Cyclobutyl(4-fluorophenyl)sulfane (61.8 g, 0.34 mol) was dissolved in CH2Cl2 (2 L) and cooled to −15° C., m-CPBA (150.4 g, 0.742 mol) was added portion wise while keeping the temperature between −15° C. and −10° C. After the addition, the reaction mixture was allowed to warm to room temperature and stirred for 3-4 h. TLC (petroleum ether: ethyl acetate=4:1) indicated the reaction was complete. The reaction mixture was partitioned between CH2Cl2 (2 L) and water (1 L). The organic layer was washed with saturated NaHCO3 solution (1 L) and brine (1 L), dried over MgSO4, filtrated and concentrated in vacuum to give the title compound (59 g, 81.1%) as a white solid.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
108 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([SH:8])=[CH:4][CH:3]=1.[CH:9]1(Br)[CH2:12][CH2:11][CH2:10]1.C([O-])([O-])=O.[Cs+].[Cs+]>CS(C)=O>[CH:9]1([S:8][C:5]2[CH:6]=[CH:7][C:2]([F:1])=[CH:3][CH:4]=2)[CH2:12][CH2:11][CH2:10]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
FC1=CC=C(C=C1)S
Name
Quantity
45 g
Type
reactant
Smiles
C1(CCC1)Br
Name
Cs2CO3
Quantity
108 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
1.5 L
Type
solvent
Smiles
CS(=O)C
Step Two
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove inorganic salts
CUSTOM
Type
CUSTOM
Details
the filtrate was partitioned between diethyl ether (1.5 L) and water (1 L)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with diethyl ether (700 mL×3)
WASH
Type
WASH
Details
The combined organic phases were washed sequentially with water (1 L×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine (1 L), dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(CCC1)SC1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 64.8 g
YIELD: PERCENTYIELD 84.8%
YIELD: CALCULATEDPERCENTYIELD 107.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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